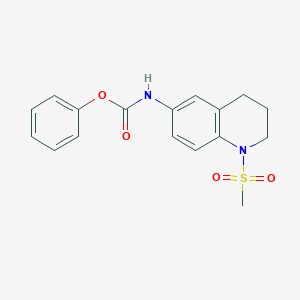

![molecular formula C19H16N4O3 B2353921 7-甲氧基-N-[4-(1H-1,2,4-三唑-1-基甲基)苯基]-1-苯并呋喃-2-甲酰胺 CAS No. 951996-79-5](/img/structure/B2353921.png)

7-甲氧基-N-[4-(1H-1,2,4-三唑-1-基甲基)苯基]-1-苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

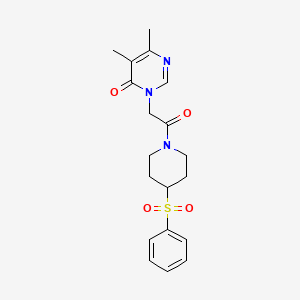

The compound “7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzofuran-2-carboxamide” is a type of 1,2,4-triazole derivative . These compounds are known for their various biological activities and are often used in medicinal chemistry .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the reaction of ester ethoxycarbonylhydrazones with several primary amines . Another method involves the functionalization of the C-3′ position via displacement of the O-acetyl group with an arylthiol moiety using the palladium-catalyzed thioallylation method .Molecular Structure Analysis

The molecular structure of these compounds can be established by NMR and MS analysis . The IR absorption spectra of similar compounds have been characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis

The chemical reactions involving these compounds include the formation of Schiff base from the reaction of 7-ACA with BSA in dimethylacetamide (DMA) as a solvent and then treatment with 3,5-di-tert-butyl-4-hydroxybenzaldehyde .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .科学研究应用

神经保护和抗氧化作用

一项研究重点关注合成和评估新型 7-甲氧基-N-(取代苯基)苯并呋喃-2-甲酰胺衍生物的神经保护和抗氧化活性。研究发现,某些衍生物对 NMDA 诱导的兴奋性神经元细胞损伤表现出显着的保护作用,并表现出有效的抗兴奋性毒性、ROS 清除和抗氧化活性。这表明它们作为神经保护和抗氧化剂的先导化合物的潜力 (Cho 等,2015)。

抗菌和抗氧化合成

另一项研究描述了 7-(4-(苄氧基)-3-甲氧基苯基)-N-(4-氯苯基)-4,7-二氢-5-甲基-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺的合成及其抗菌和抗氧化活性的评估。合成的化合物表现出显着的抗菌和抗氧化特性,强调了该化学品在创造具有潜在治疗应用的化合物方面的多功能性 (Gilava 等,2020)。

抗癌评价

对源自维斯那京和凯林酮的新型苯并二呋喃基、三嗪、恶二氮杂卓和噻唑并嘧啶(包括苯并呋喃-2-甲酰胺衍生物)的研究已经进行,目的是识别潜在的抗炎和镇痛剂。发现这些化合物对 COX-2 选择性具有显着的抑制活性,以及显着的镇痛和抗炎活性,表明它们作为癌症治疗剂的潜力 (Abu‐Hashem 等,2020)。

微管蛋白聚合抑制

一种特定的衍生物 1-(苯并呋喃-3-基)-4-(3,4,5-三甲氧基苯基)-1H-1,2,3-三唑已被合成并评估了其对各种癌细胞系的抗增殖活性。该化合物表现出很强的抗增殖活性,并被确认为微管蛋白聚合抑制剂,它可能破坏有丝分裂纺锤体的形成,导致细胞周期停滞和凋亡。这表明其在靶向微管动力学的癌症治疗中的效用 (Qi 等,2019)。

作用机制

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds have shown inhibitory activities against cancer cell lines . They inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

Compounds with similar structures have been found to impact a variety of biological pathways due to their broad-spectrum biological activities .

Result of Action

Similar compounds have been found to exhibit potent inhibitory activities against cancer cell lines . They inhibit the proliferation of cancer cells by inducing apoptosis .

属性

IUPAC Name |

7-methoxy-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c1-25-16-4-2-3-14-9-17(26-18(14)16)19(24)22-15-7-5-13(6-8-15)10-23-12-20-11-21-23/h2-9,11-12H,10H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXANGMBMYLZDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

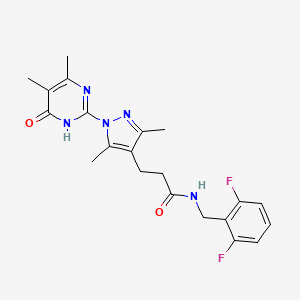

![3-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2353839.png)

![2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine;hydrochloride](/img/structure/B2353840.png)

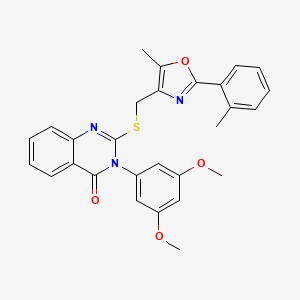

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2353844.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2353850.png)

![Tert-butyl 4-[2-[[2-[(4-chlorophenyl)methylamino]-2-oxoacetyl]amino]ethyl]piperazine-1-carboxylate](/img/structure/B2353853.png)

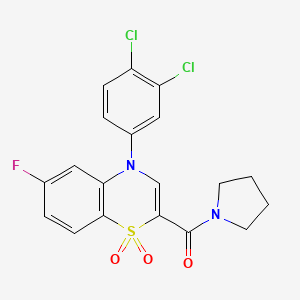

![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2353859.png)